(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide
Description
(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide is an acrylamide derivative characterized by a biphenyl-4-yl group attached to the α,β-unsaturated carbonyl system and a 2,3-dihydrobenzo[1,4]dioxin-6-yl moiety at the amide nitrogen.
Properties
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-23(24-20-11-12-21-22(16-20)27-15-14-26-21)13-8-17-6-9-19(10-7-17)18-4-2-1-3-5-18/h1-13,16H,14-15H2,(H,24,25)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGHLIUARUITQS-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound (E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide, also known as CHEMBL365354, are currently unknown. The compound belongs to the class of chalcones, which are known to exhibit a wide range of biological and pharmacological properties. Chalcones have been reported to have anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer activities.
Mode of Action
Based on the properties of chalcones, it can be inferred that the compound might interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Chalcones are known to interact with various biochemical pathways due to their wide range of biological and pharmacological properties. The affected pathways and their downstream effects would depend on the specific targets of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The pharmacological profile of acrylamide derivatives is heavily influenced by substituents on the arylidene and amide moieties. Key structural analogs and their activities are summarized below:
Table 1: Structural and Activity Comparison of Acrylamide Derivatives
Key Structural Insights:
- Biphenyl vs. t-Butylphenyl (AMG9810): The biphenyl group in the target compound is more aromatic and planar than the branched t-butyl group in AMG9810. This may alter TRPV1 binding kinetics, as TRPV1 antagonists often rely on hydrophobic interactions .
- Biphenyl vs. Polar Substituents (9j, 9n): Hydroxyl and methoxy groups in 9j and 9n improve solubility but reduce kinase inhibition potency compared to non-polar substituents . The biphenyl group likely enhances membrane permeability but may limit aqueous solubility.
- Biphenyl vs.
Pharmacological and Functional Comparisons
Kinase Inhibition:
Compounds 9j, 9n, and 9i (Table 1) demonstrate that substituent bulkiness and polarity critically influence kinase inhibition. For example:
- 9j (1,3-benzodioxol-5-yl): Exhibits high selectivity for SsCK1 (IC50 = 1.4 μM) due to its para-hydroxyl group .
- 9i (dihydrobenzodioxin): Reduced SsCK1 inhibition (IC50 = 5.4 μM) suggests that bulky groups at the arylidene position hinder binding .
- Implications for Target Compound: The biphenyl group, being bulkier than 1,3-benzodioxol, may further reduce kinase affinity unless compensated by π-π stacking interactions.
TRPV1 Antagonism:
AMG9810’s t-butylphenyl group is critical for TRPV1 antagonism, as it occupies a hydrophobic pocket in the receptor . Replacing t-butylphenyl with biphenyl-4-yl (target compound) could either enhance antagonism through extended aromatic interactions or disrupt binding due to steric hindrance.
Physicochemical and ADME Properties
- Solubility: Polar substituents (e.g., 9n’s 4-hydroxy-3-methoxybenzylidene) improve aqueous solubility, whereas biphenyl may necessitate formulation adjustments .
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